N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide
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Overview
Description
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-ETHOXYPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-ETHOXYPROPANAMIDE typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . Finally, the ethoxypropanamide moiety is incorporated via an amidation reaction with ethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-ETHOXYPROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-ETHOXYPROPANAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, including fungicidal and bactericidal activities.
Uniqueness
N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-ETHOXYPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide |
InChI |
InChI=1S/C16H21N3O4S/c1-4-23-8-7-14(20)17-16-19-18-15(24-16)10-11-5-6-12(21-2)13(9-11)22-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19,20) |
InChI Key |
NJSOKCVHIWQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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